

# Spectroscopic Profile of 1-(4-Chlorophenyl)piperazine: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1-(4-Chlorophenyl)piperazin-2-one**

Cat. No.: **B1356171**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-chlorophenyl)piperazine, a closely related analogue of **1-(4-Chlorophenyl)piperazin-2-one**. Due to the limited availability of public domain data for **1-(4-Chlorophenyl)piperazin-2-one**, this document leverages the comprehensive data available for the parent amine to illustrate the expected spectroscopic characteristics. The introduction of a carbonyl group at the 2-position of the piperazine ring in **1-(4-Chlorophenyl)piperazin-2-one** would lead to predictable shifts in the spectral data presented herein, most notably in the infrared and nuclear magnetic resonance spectra.

## Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 1-(4-chlorophenyl)piperazine.

## Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR (500.13 MHz, DMSO-d<sub>6</sub>)[[1](#)]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment                           |
|----------------------|--------------|-------------|--------------------------------------|
| 7.29                 | d            | 2H          | Ar-H                                 |
| 6.83                 | d            | 2H          | Ar-H                                 |
| 3.16                 | t            | 4H          | -CH <sub>2</sub> - (piperazine ring) |
| 2.92                 | t            | 4H          | -CH <sub>2</sub> - (piperazine ring) |
| 1.88                 | s            | 1H          | N-H                                  |

<sup>13</sup>C NMR (125.76 MHz, DMSO-d<sub>6</sub>)[1]

| Chemical Shift (ppm) | Assignment                           |
|----------------------|--------------------------------------|
| 149.9                | Ar-C (C-N)                           |
| 128.8                | Ar-C                                 |
| 120.9                | Ar-C (C-Cl)                          |
| 115.9                | Ar-C                                 |
| 48.9                 | -CH <sub>2</sub> - (piperazine ring) |
| 45.3                 | -CH <sub>2</sub> - (piperazine ring) |

## Infrared (IR) Spectroscopy Data

FT-IR (KBr pellet)[1]

| Wavenumber (cm <sup>-1</sup> ) | Assignment                        |
|--------------------------------|-----------------------------------|
| 3184                           | N-H stretch                       |
| 3099                           | Aromatic C-H stretch              |
| ~2800-3000                     | Aliphatic C-H stretch             |
| ~1600                          | Aromatic C=C stretch              |
| ~1500                          | Aromatic C=C stretch              |
| ~1230                          | C-N stretch                       |
| ~820                           | para-substituted benzene C-H bend |
| ~1090                          | C-Cl stretch                      |

## Mass Spectrometry (MS) Data

GC-MS

| m/z | Interpretation                                                   |
|-----|------------------------------------------------------------------|
| 196 | [M] <sup>+</sup> (Molecular ion)                                 |
| 154 | [M - C <sub>3</sub> H <sub>6</sub> N] <sup>+</sup>               |
| 138 | [M - C <sub>2</sub> H <sub>4</sub> N <sub>2</sub> ] <sup>+</sup> |
| 111 | [Cl-C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>                 |

## Experimental Protocols

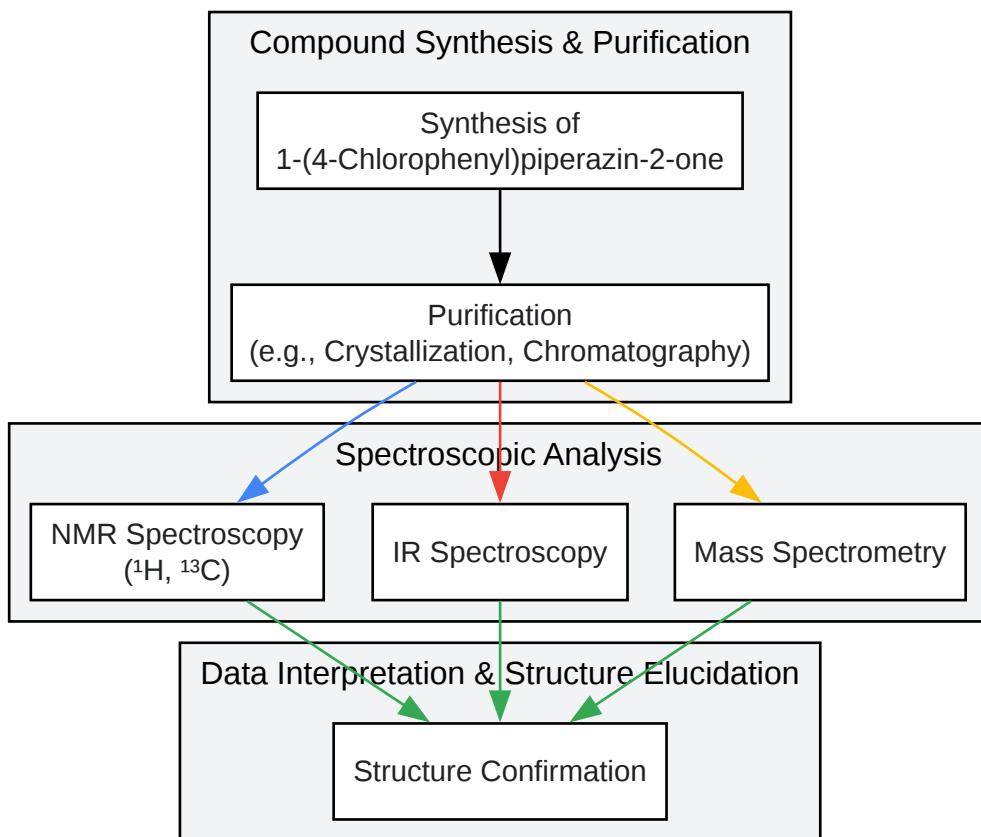
The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a JEOL ECZ 500R spectrometer.<sup>[1]</sup> The operating frequencies were 500.13 MHz for the <sup>1</sup>H nucleus and 125.76 MHz for the <sup>13</sup>C nucleus.<sup>[1]</sup> The sample was

dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).<sup>[1]</sup> Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy


The FT-IR spectrum was obtained using a Bruker Optics IFS66v/s FT-IR spectrometer.<sup>[1]</sup> The sample was prepared as a KBr pellet.<sup>[1]</sup> The spectrum was recorded in the region between 4000 and 400 cm<sup>-1</sup>.<sup>[1]</sup>

## Mass Spectrometry (MS)

Mass spectrometry data was obtained using a gas chromatography-mass spectrometry (GC-MS) instrument. The specific instrumentation and conditions were not detailed in the referenced source. In a typical GC-MS experiment, the sample is introduced into the gas chromatograph to separate it from any impurities before it enters the mass spectrometer. In the mass spectrometer, the molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scispace.com [scispace.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Chlorophenyl)piperazine: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1356171#spectroscopic-data-of-1-4-chlorophenyl-piperazin-2-one-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)